molecular formula C14H13FO2 B6379501 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261896-77-8

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379501
CAS RN: 1261896-77-8
M. Wt: 232.25 g/mol
InChI Key: AAYKCFFUCPVURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% (5-FMP-2-MP) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of organic compounds and in the study of biological systems. 5-FMP-2-MP is an important reagent in the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and prevents it from catalyzing its normal reaction. This inhibition is reversible and can be used to study the function of the enzyme or protein.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. It has also been shown to inhibit the activity of proteins involved in signal transduction pathways, such as MAPKs and NF-κB. In addition, it has been shown to reduce the expression of genes involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

The use of 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound that can be easily synthesized and purified. It is also a relatively safe compound with low toxicity. However, there are also some limitations to its use. Its inhibition of enzymes and proteins is reversible, which can limit its use in certain applications. In addition, it can be difficult to obtain consistent results due to the variability of the reaction conditions.

Future Directions

There are several potential future directions for the use of 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95%. One possible direction is the use of 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% as a tool to study the structure and function of enzymes and proteins. Another potential direction is the use of 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% to develop novel drugs and therapeutic agents. In addition, 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% could be used to study the effects of environmental contaminants on biological systems. Finally, 5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% could be used to study the role of epigenetic modifications in disease.

Synthesis Methods

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% is synthesized by the reaction of 2-fluoro-4-methylphenol and 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces a white solid product with a 95% yield. The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as peptides, amides, and esters. It has also been used as a reactant in the synthesis of various pharmaceuticals, including antibiotics and antiviral drugs. In addition, it has been used in the study of biological systems, such as enzymes and proteins.

properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-5-11(12(15)7-9)10-4-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYKCFFUCPVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685478
Record name 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methylphenyl)-2-methoxyphenol

CAS RN

1261896-77-8
Record name [1,1′-Biphenyl]-3-ol, 2′-fluoro-4-methoxy-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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